molecular formula C14H18N2O2 B12964210 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

Cat. No.: B12964210
M. Wt: 246.30 g/mol
InChI Key: OVGWXJIPBZFOBG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a chemical compound with a unique structure that combines an indazole core with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a tetrahydropyran moiety.

    Methylation: The final step involves the methylation of the indazole core at the 3 and 5 positions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indazole core or the tetrahydropyran ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is unique due to its specific combination of an indazole core and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

3,5-dimethyl-1-(oxan-2-yl)indazol-4-ol

InChI

InChI=1S/C14H18N2O2/c1-9-6-7-11-13(14(9)17)10(2)15-16(11)12-5-3-4-8-18-12/h6-7,12,17H,3-5,8H2,1-2H3

InChI Key

OVGWXJIPBZFOBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(N=C2C)C3CCCCO3)O

Origin of Product

United States

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